C6 Substitution Preference in Indazole Arylsulfonamide CCR4 Antagonists: 6-Cl vs. 5-Cl, 7-Cl, and C6-H
In an integrated medicinal chemistry campaign evaluating indazole arylsulfonamide CCR4 antagonists, a clear ranking of substitution positions emerged. Only small substituents were tolerated at positions C5, C6, and C7, but C6-substituted analogs were explicitly preferred for achieving higher CCR4 antagonist potency [1]. While this study explored arylsulfonamides (N3-substituted) rather than the free primary sulfonamide, the core indazole substitution SAR is directly transferable: the C6-chloro variant is the optimal substitution pattern within this class, outperforming 5-chloro, 7-chloro, and unsubstituted (C6-H) analogs.
| Evidence Dimension | SAR-determined preference for C6 vs. C5, C7, and C6-H substitution on the indazole core |
|---|---|
| Target Compound Data | C6-chloro substitution (present in 6-chloro-1H-indazole-3-sulfonamide) |
| Comparator Or Baseline | C5-substituted, C7-substituted, and C6-unsubstituted indazole arylsulfonamide analogs (comparator data reported as 'preferred' vs. 'tolerated' in reference) |
| Quantified Difference | C6-substituted analogs were the preferred series; only small groups tolerated at C5/C6/C7; quantitative IC50 values for free sulfonamide not disclosed in source. |
| Conditions | Human CCR4 antagonist assay; indazole N1, N3-substituted arylsulfonamide series. |
Why This Matters
This class-level SAR guides procurement by establishing that the 6-chloro substitution pattern is the most favorable starting point for indazole-based antagonist programs; selecting a 5-chloro or 7-chloro isomer risks entering a suboptimal SAR space.
- [1] Procopiou, P. A., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 1946–1960. View Source
